Cas no 14351-66-7 (Abietic Acid Sodium Salt)

Abietic Acid Sodium Salt 化学的及び物理的性質
名前と識別子
-
- ABIETIC ACID SODIUM SALT
- ABIETIC ACID SODIUM
- sodiumabietate,technical
- SODIUM ABIETATE
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt, (1R,4aR,4bR,10aR)-
- (1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-7-isopropyl-1,4aβ-dimethyl-1α-phenanthrenecarboxylic acid sodium salt
- sodium,(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- abietic acid,sodium-salt
- Abietic acids,sodium salts
- Abietinsaeure,Natrium-Salz
- sodium:(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- ABIETIC ACID SODIUM SALT 85+%
- -7-(1-methylethyl)-,sodiumsalt,[1theta-(1alpha,4abeta,4balpha,10aalpha)
- 0E9Y24M11F
- Sodium abietate, technical
- Abietic acids, sodium salts
- DSSTox_CID_22399
- DSSTox_RID_80013
- DSSTox_GSID_42399
- Tox21_301864
- SALINOMYCINSODIUM
- 14351-66-7
- AKOS015911972
- FT-0637066
- sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- sodium 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate
- MFCD00058941
- DB-042690
- SODIUM 7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,4B,5,6,10,10A-OCTAHYDROPHENANTHRENE-1-CARBOXYLATE
- ITCAUAYQCALGGV-UHFFFAOYSA-M
- Abietic Acid Sodium Salt
-
- MDL: MFCD00058941
- インチ: 1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1
- InChIKey: ITCAUAYQCALGGV-XTICBAGASA-M
- ほほえんだ: [Na+].[O-]C([C@]1(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])C(C([H])(C([H])([H])[H])C([H])([H])[H])=C([H])C3=C([H])C([H])([H])[C@]21[H])=O
計算された属性
- せいみつぶんしりょう: 324.20700
- どういたいしつりょう: 324.207
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 548
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 40.1
じっけんとくせい
- 色と性状: 褐色粘稠液体又は粉状固体
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: 439.5°Cat760mmHg
- フラッシュポイント: 208.1°C
- PSA: 40.13000
- LogP: 3.87150
- ようかいせい: 未確定
Abietic Acid Sodium Salt セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- セキュリティの説明: S37/39; S26
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- リスク用語:R36/37/38
Abietic Acid Sodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160978-5G |
Abietic Acid Sodium Salt |
14351-66-7 | >95.0%(HPLC) | 5g |
¥399.90 | 2023-09-01 | |
TRC | A108208-2.5g |
Abietic Acid Sodium Salt |
14351-66-7 | 2.5g |
$ 160.00 | 2022-06-08 | ||
TRC | A108208-250mg |
Abietic Acid Sodium Salt |
14351-66-7 | 250mg |
$ 50.00 | 2022-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | NA392-5g |
Abietic Acid Sodium Salt |
14351-66-7 | 95.0%(T) | 5g |
¥416.0 | 2023-09-02 | |
Aaron | AR003OB0-25g |
Abietic Acid Sodium Salt |
14351-66-7 | 95% | 25g |
$145.00 | 2025-04-06 | |
abcr | AB135442-25g |
Abietic acid sodium salt, 85%; . |
14351-66-7 | 85% | 25g |
€274.60 | 2024-04-19 | |
A2B Chem LLC | AB70368-5g |
ABIETIC ACID SODIUM SALT |
14351-66-7 | >95.0%(T) | 5g |
$77.00 | 2024-04-20 | |
A2B Chem LLC | AB70368-25g |
ABIETIC ACID SODIUM SALT |
14351-66-7 | >95.0%(T) | 25g |
$222.00 | 2024-04-20 | |
A2B Chem LLC | AB70368-1g |
ABIETIC ACID SODIUM SALT |
14351-66-7 | >95%(T) | 1g |
$73.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1266467-1g |
ABIETIC ACID SODIUM SALT |
14351-66-7 | 95% | 1g |
$65 | 2024-06-07 |
Abietic Acid Sodium Salt 関連文献
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1. CXX.—The equilibria underlying the soap-boiling processes. Pure sodium palmitateJames William McBain,Guy Montague Langdon J. Chem. Soc. Trans. 1925 127 852
-
3. Organic chemistry
Abietic Acid Sodium Saltに関する追加情報
Abietic Acid Sodium Salt (CAS No. 14351-66-7): A Comprehensive Overview of Its Applications and Recent Research Findings
Abietic Acid Sodium Salt, with the chemical formula C₁₉H₂₈O₄Na, is a sodium salt derivative of abietic acid, a naturally occurring diterpene resin acid found primarily in the resin of coniferous trees. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The CAS No. 14351-66-7 designation uniquely identifies this substance, ensuring precise classification and recognition in scientific literature and industrial applications.
The structure of abietic acid sodium salt features a complex triterpenoid framework, which contributes to its unique chemical properties and reactivity. The sodium salt form enhances its solubility in water, making it more suitable for various biomedical applications. This improved solubility is attributed to the presence of the sodium ion, which disrupts the hydrophobic interactions typically found in the free acid form.
In recent years, Abietic Acid Sodium Salt has been extensively studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. These attributes have positioned it as a promising candidate for developing novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-�� and IL-6, suggesting its efficacy in modulating immune responses.
One of the most intriguing aspects of abietic acid sodium salt is its role in modulating cellular signaling pathways. Research has shown that it can interfere with the activity of key enzymes involved in inflammation and oxidative stress, thereby protecting cells from damage. This mechanism has been particularly interesting for researchers developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial properties of Abietic Acid Sodium Salt have also been a focus of recent investigations. Studies have revealed that it exhibits activity against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. This finding is particularly significant in the context of rising antibiotic resistance worldwide, where novel antimicrobial agents are urgently needed.
Furthermore, abietic acid sodium salt has shown promise in anticancer research. Preclinical studies have indicated that it can induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific molecular targets involved in cancer cell proliferation and survival. The development of such targeted therapies represents a significant advancement in oncology research.
The pharmacokinetic profile of abietic acid sodium salt is another area of active investigation. Studies have explored its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it interacts with biological systems. These studies have provided valuable insights into optimizing dosages and delivery methods for therapeutic applications.
The synthesis and purification of abietic acid sodium salt are critical processes that determine its quality and efficacy. Advances in synthetic methodologies have enabled the production of high-purity forms of this compound, which are essential for rigorous scientific evaluation. Techniques such as chromatography and crystallization play pivotal roles in achieving the necessary purity levels required for pharmaceutical use.
The industrial applications of abietic acid sodium salt extend beyond pharmaceuticals into other sectors such as cosmetics and nutraceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health. Additionally, its potential health benefits have led to its inclusion in dietary supplements designed to support overall well-being.
In conclusion, Abietic Acid Sodium Salt (CAS No. 14351-66-7) is a multifaceted compound with significant potential across various fields of research and application. Its diverse biological activities, coupled with recent advancements in understanding its mechanisms of action, position it as a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the role of abietic acid sodium salt is expected to expand further, contributing to advancements in medicine and beyond.
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